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Compound of Interest

Compound Name: (S)-1-Boc-2-benzylpiperazine

Cat. No.: B112077 Get Quote

A detailed comparison of the X-ray crystal structures of piperazine derivatives offers valuable

insights into their conformational preferences and intermolecular interactions, crucial for

rational drug design and development. While the specific crystal structure of (S)-1-Boc-2-
benzylpiperazine is not publicly available, this guide provides a comparative analysis of two

structurally related piperazine compounds: 1,4-dibenzylpiperazine and 1-(2-

methoxyphenyl)piperazine. This examination sheds light on the influence of substituent

patterns on the solid-state conformation of the piperazine ring.

The piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast array of

therapeutic agents. The three-dimensional arrangement of atoms and molecules in the solid

state, determined by X-ray crystallography, provides a foundational understanding of a

compound's physical and chemical properties. This guide delves into the crystallographic

parameters of two exemplary piperazine derivatives to highlight key structural features.

Comparative Crystallographic Data
To illustrate the structural diversity of the piperazine core, the following table summarizes the

crystallographic data for 1,4-dibenzylpiperazine, a symmetrically substituted achiral molecule,

and the protonated salt of 1-(2-methoxyphenyl)piperazine, an asymmetrically substituted

derivative.
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Parameter 1,4-Dibenzylpiperazine[1]
4-(2-
methoxyphenyl)piperazin-
1-ium[1]

Chemical Formula C18H22N2 C11H17N2O+

Crystal System Orthorhombic Triclinic

Space Group Pbca P-1

a (Å) 7.5130 (15) 7.3729 (6)

b (Å) 19.127 (4) -

c (Å) 21.366 (4) -

α (°) 90 -

β (°) 90 -

γ (°) 90 -

Volume (Å³) 3070.3 (11) -

Z 8 2

Piperazine Ring Conformation Chair Chair

In the case of 1,4-dibenzylpiperazine, the central piperazine ring adopts a chair conformation.

Similarly, the piperazine ring in the cation of 4-(2-methoxyphenyl)piperazin-1-ium also exhibits

a chair conformation[1]. This conformation is a common low-energy state for the piperazine

ring. The crystal structure of the latter is characterized by N—H⋯O and C—H⋯O hydrogen

bonding interactions, which result in the formation of a sandwich-like arrangement[1].

Experimental Protocol: Single-Crystal X-ray
Diffraction
The determination of a crystal structure by X-ray diffraction is a multi-step process that provides

precise information about the three-dimensional arrangement of atoms in a crystalline solid.
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1. Crystal Growth and Selection: High-quality single crystals of the target compound are grown

using various techniques such as slow evaporation of a saturated solution, vapor diffusion, or

cooling crystallization. A suitable crystal, typically 0.1-0.3 mm in all dimensions and free of

visible defects, is selected for analysis.

2. Crystal Mounting and Data Collection: The selected crystal is mounted on a goniometer

head. Data collection is performed on a diffractometer equipped with an X-ray source (e.g., Mo

Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a constant low

temperature (e.g., 293 K) to minimize thermal vibrations of the atoms. A series of diffraction

images are collected as the crystal is rotated.

3. Data Processing and Structure Solution: The collected diffraction data are processed to

determine the unit cell dimensions, space group, and reflection intensities. The crystal structure

is then solved using direct methods or Patterson methods to obtain an initial model of the

atomic positions.

4. Structure Refinement: The initial structural model is refined against the experimental data

using least-squares methods. This iterative process adjusts atomic coordinates, and thermal

parameters to improve the agreement between the calculated and observed diffraction

patterns. The final refined structure provides accurate bond lengths, bond angles, and other

geometric parameters.

Workflow for X-ray Crystal Structure Determination
The following diagram illustrates the typical workflow involved in determining the crystal

structure of a small molecule.
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Workflow of Single-Crystal X-ray Diffraction
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Caption: A flowchart outlining the key stages of single-crystal X-ray crystallography.
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This guide provides a framework for understanding and comparing the crystal structures of

piperazine derivatives. While the specific structure of (S)-1-Boc-2-benzylpiperazine remains

elusive in the public domain, the analysis of related compounds offers valuable structural

chemical insights for researchers in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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